molecular formula C10H12N2O2 B15147178 N-(2,4-dimethylphenyl)-2-(N-hydroxyimino)acetamide

N-(2,4-dimethylphenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B15147178
M. Wt: 192.21 g/mol
InChI Key: KTGCMUQPJNTITO-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-(N-hydroxyimino)acetamide is an acetamide derivative characterized by a hydroxyimino (-NH-O) group at the α-carbon of the acetamide backbone and a 2,4-dimethylphenyl substituent on the nitrogen atom. The 2,4-dimethylphenyl group introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and binding interactions compared to analogs with different substituents.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C10H12N2O2/c1-7-3-4-9(8(2)5-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)

InChI Key

KTGCMUQPJNTITO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=NO)C

Origin of Product

United States

Biological Activity

N-(2,4-dimethylphenyl)-2-(N-hydroxyimino)acetamide, also known as (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide, is a compound with significant biological activity. This article explores its structural characteristics, synthesis methods, biological interactions, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C10H12N2O2, with a molecular weight of 192.21 g/mol. The compound features a hydroxyimino functional group linked to an acetamide structure and is substituted with a 2,4-dimethylphenyl group. The unique substitution pattern on the phenyl ring influences its chemical reactivity and biological properties.

Synthesis Methods

Several methods have been proposed for synthesizing this compound. One common approach involves the reaction of hydroxyiminoacetic acid with various amines using activating agents such as HOBT or HATU in the presence of diisopropylcarbodiimide (DIC). This method has yielded high efficiency, with yields ranging from 84% to 90% for primary amines and lower yields for sterically hindered amines .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Antibacterial and Antifungal Properties : The hydroxyimino group enhances biological interactions, suggesting potential efficacy against various pathogens.
  • Enzyme Interaction : Interaction studies have shown that this compound can bind to various biological targets, influencing enzyme or receptor activities which may lead to therapeutic effects .
  • Neuropharmacological Effects : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in regulating neurotransmitter levels in the brain. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity Description References
AntibacterialExhibits activity against certain bacterial strains.
AntifungalPotential efficacy against fungal pathogens.
Enzyme InhibitionShows interaction with AChE and BChE; implications for neurodegenerative diseases.
AnticonvulsantRelated compounds have demonstrated anticonvulsant activity in animal models.

Case Study: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of related compounds, several derivatives were synthesized and tested for their anticonvulsant activity. These compounds were designed based on structural analogs of previously established active substances. The evaluation involved administering doses in animal models and assessing their effects on seizure thresholds and neurological toxicity .

Scientific Research Applications

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide, a chemical compound with the molecular formula C10H12N2O2C_{10}H_{12}N_2O_2 and a molecular weight of 192.21 g/mol, has several applications, particularly in proteomics research. The compound features a hydroxyimino functional group attached to an acetamide structure, specifically linked to a 2,4-dimethylphenyl group.

Scientific Research Applications

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide

  • Proteomics Research (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide is commonly used as a reagent in various biochemical assays.
  • Medicinal Chemistry Its structural features suggest potential applications in medicinal chemistry, particularly as an antibacterial or antifungal agent. The hydroxyimino group is known to enhance biological interactions, potentially leading to increased efficacy against certain pathogens.
  • Biological Activity Research indicates that (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide exhibits notable biological activity.
  • Interaction Studies Interaction studies have shown that (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide can interact with various biological targets, which may involve binding to enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Further studies are needed to elucidate specific mechanisms of action and target identification.
  • Fungicidal Activities A series of 2-alkoxyiminoacetamides with a 4, 5-dihydroisoxazole ring and their related compounds were synthesized and their fungicidal activities against cucumber downy mildew were assessed .

Structural Similarity

Several compounds share structural similarities with (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide.

Compound NameStructure FeaturesUnique Aspects
N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamideSimilar hydroxyimino-acetamide structureDifferent substitution pattern on the phenyl ring
N-(4-methylphenyl)-2-(hydroxyimino)acetamideHydroxyimino group attached to a methyl-substituted phenylLess steric hindrance compared to 2,4-dimethyl substitution
N-(3-chlorophenyl)-2-(hydroxyimino)acetamideChlorine substitution on the phenyl ringPotentially different biological activity due to electronegative chlorine

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-(Hydroxyimino)acetamide

  • Structure : Features a 4-fluorophenyl group instead of 2,4-dimethylphenyl.
  • This could influence pharmacokinetic properties or target affinity (e.g., enzyme binding) ().

N-(3,5-Dichlorophenyl)-2-(Hydroxyimino)acetamide

  • Structure : Substituted with electron-withdrawing 3,5-dichloro groups.
  • Reported synthesis yield: 89% (), suggesting feasible synthetic routes for chlorinated analogs.

2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide

  • Structure: Replaces hydroxyimino with a diethylamino group (-N(CH₂CH₃)₂).
  • Key Differences: The basic amino group could enhance solubility in acidic environments. The 2,6-dimethyl substitution creates steric hindrance distinct from the 2,4-dimethyl isomer ().

Hydroxyimino Acetamides with Halogen or Heterocyclic Modifications

(2E)-2-(Hydroxyimino)-N-(2-Iodophenyl)acetamide

  • Structure : Contains a bulky 2-iodophenyl group.
  • Steric effects could reduce binding to compact active sites ().

CAS 721916-24-1: 2-[4-[(Hydroxyimino)methyl]-2-Methoxyphenoxy]-N-(2,4,6-Trimethylphenyl)acetamide

  • Structure: Incorporates a methoxyphenoxy linker and a 2,4,6-trimethylphenyl group.
  • Discontinued commercial status suggests synthetic or stability challenges ().

Acetamides with Heterocyclic Appendages

2-{(2E)-2-[(4-Chloro-2-Methylphenyl)Imino]-4-Oxo-1,3-Thiazolidin-5-Yl}-N-(2,3-Dimethylphenyl)Acetamide

  • Structure: Includes a thiazolidinone ring fused to the acetamide.
  • Key Differences: The thiazolidinone core is associated with anti-inflammatory or antidiabetic activities. The 4-chloro-2-methylphenyl group may enhance halogen bonding ().

N-(4-(2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl)Acetamide Derivatives

  • Example: 2-((2,4-Dichlorophenyl)Amino)-N-(4-(2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl)Acetamide (Compound 13 in ).
  • Dichlorophenyl groups enhance hydrophobicity ().

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Notable Features Potential Applications References
N-(2,4-Dimethylphenyl)-2-(N-hydroxyimino)acetamide 2,4-dimethylphenyl, hydroxyimino ~206.2* Steric bulk, electron-donating groups Hypothesized enzyme inhibition
N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide 4-fluorophenyl ~196.2 Polar, hydrogen-bonding potential Not specified
N-(3,5-Dichlorophenyl)-2-(hydroxyimino)acetamide 3,5-dichlorophenyl ~235.1 Lipophilic, high MW Synthetic intermediate
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-dimethylphenyl, diethylamino 234.3 Basic amino group, steric hindrance Local anesthetic (analogous to lidocaine)

*Calculated based on structural formula.

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